

A Comprehensive Technical Guide to (R)-2-Bromobutanoic Acid (CAS: 2681-94-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Bromobutanoic acid

Cat. No.: B027810

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromobutanoic acid, with the CAS number 2681-94-9, is a chiral carboxylic acid that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its stereospecific properties make it a valuable intermediate in the synthesis of complex chiral molecules, most notably the anticonvulsant drug Levetiracetam.^[1] This technical guide provides an in-depth overview of **(R)-2-bromobutanoic acid**, encompassing its physicochemical properties, synthesis methodologies, spectroscopic data, safety and handling protocols, and key applications.

Physicochemical Properties

(R)-2-Bromobutanoic acid is typically a colorless to pale yellow oily liquid.^[2] There are some mentions of it being a colorless solid, which may be due to variations in purity or temperature. It is important for researchers to be aware of its hygroscopic nature and sensitivity to moisture.

Table 1: Physicochemical Data for **(R)-2-Bromobutanoic Acid**

Property	Value	Reference
CAS Number	2681-94-9	[1]
Molecular Formula	C ₄ H ₇ BrO ₂	[1]
Molecular Weight	167.00 g/mol	[1]
Appearance	Colorless to pale yellow oily liquid	[2]
Boiling Point	216.6 ± 13.0 °C (predicted)	
Density	1.625 ± 0.06 g/cm ³ (predicted)	
pKa	2.95 ± 0.10 (predicted)	[1]
Solubility	Slightly soluble in chloroform, sparingly soluble in methanol.	
Storage Temperature	2-8°C under an inert atmosphere	

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure **(R)-2-bromobutanoic acid** typically involves the resolution of a racemic mixture of 2-bromobutanoic acid. The racemic mixture is commonly prepared via the Hell-Volhard-Zelinsky reaction.

Synthesis of Racemic 2-Bromobutanoic Acid (Hell-Volhard-Zelinsky Reaction)

This reaction involves the alpha-bromination of butanoic acid.

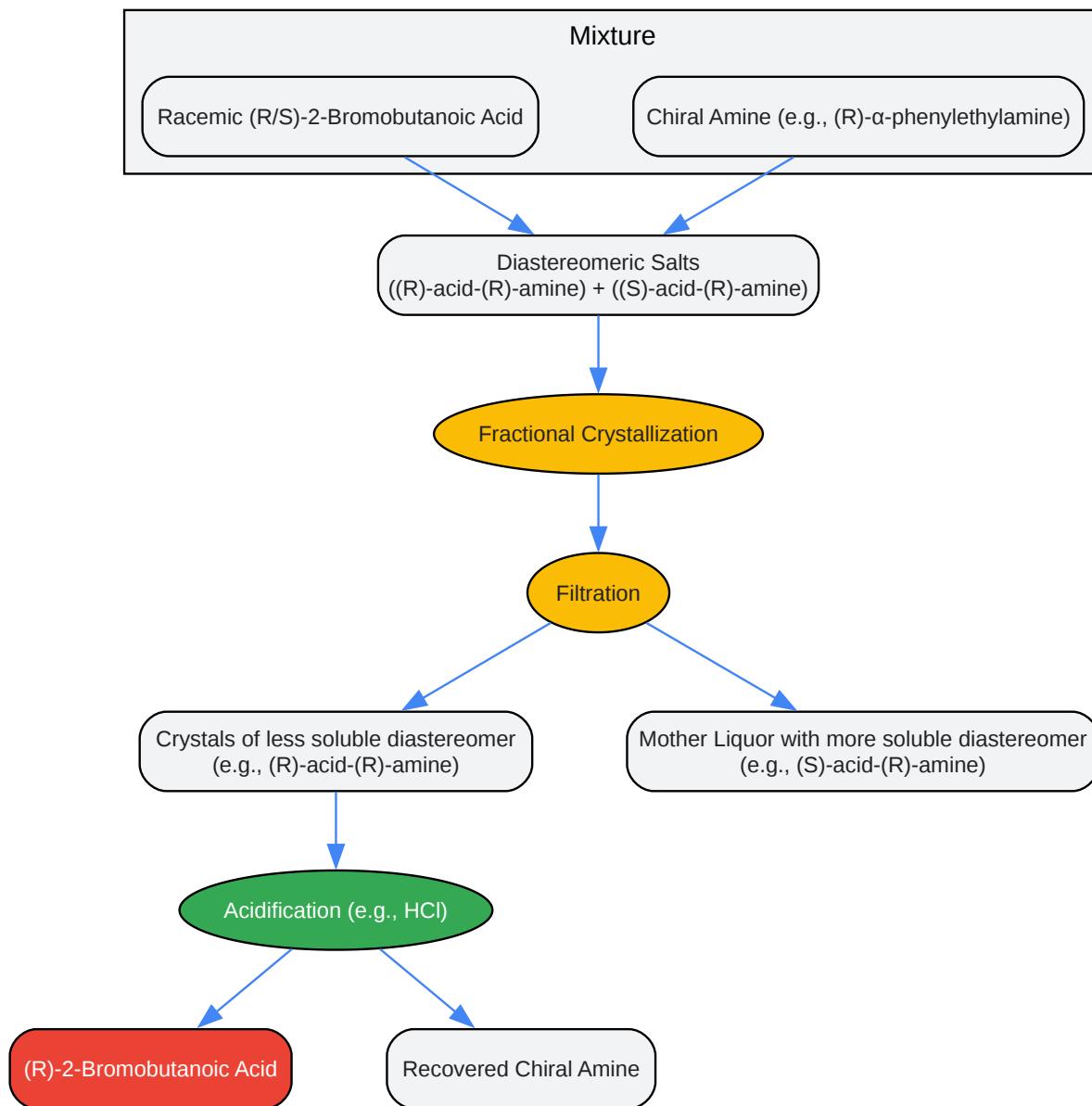
Experimental Protocol:

- Materials: Butanoic acid, bromine, red phosphorus (catalyst), and a suitable solvent like carbon tetrachloride.
- Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of butanoic acid and a catalytic amount of red phosphorus is prepared.
- Bromine is added dropwise to the mixture. The reaction is exothermic and should be controlled.
- After the addition of bromine is complete, the reaction mixture is heated to reflux until the evolution of hydrogen bromide gas ceases.
- The reaction mixture is then cooled, and the product is isolated and purified by distillation under reduced pressure.

[Click to download full resolution via product page](#)

Caption: Synthesis of Racemic 2-Bromobutanoic Acid via the Hell-Volhard-Zelinsky Reaction.


Resolution of Racemic 2-Bromobutanoic Acid

The separation of the (R) and (S) enantiomers from the racemic mixture is achieved by reacting the mixture with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

General Principle:

- Salt Formation: The racemic 2-bromobutanoic acid is reacted with an enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: ((R)-acid)-(R)-amine and ((S)-acid)-(R)-amine).
- Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the temperature, one of the diastereomeric salts will preferentially crystallize out of the solution.

- Separation: The crystallized diastereomeric salt is separated from the mother liquor by filtration.
- Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically pure **(R)-2-bromobutanoic acid**. The chiral amine can be recovered and reused.

[Click to download full resolution via product page](#)

Caption: General Workflow for the Resolution of Racemic 2-Bromobutanoic Acid.

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of **(R)-2-bromobutanoic acid**. While access to raw spectral data is limited, the following table summarizes the expected spectral characteristics based on available information for the racemic mixture.

Table 2: Spectroscopic Data for 2-Bromobutanoic Acid

Technique	Expected Peaks / Characteristics	Reference
¹ H NMR	Signals corresponding to the methyl (CH ₃), methylene (CH ₂), and methine (CH) protons, with characteristic chemical shifts and coupling patterns.	[3]
¹³ C NMR	Four distinct signals corresponding to the four carbon atoms in different chemical environments.	[4]
IR Spectroscopy	Broad O-H stretch from the carboxylic acid, C=O stretch, and C-Br stretch.	[5]
Mass Spectrometry	Molecular ion peak and characteristic fragmentation patterns.	[6]

Applications in Drug Development

The primary application of **(R)-2-bromobutanoic acid** is as a key chiral intermediate in the synthesis of the anti-epileptic drug Levetiracetam. The stereochemistry at the C2 position is crucial for the pharmacological activity of Levetiracetam.

The synthesis involves the reaction of **(R)-2-bromobutanoic acid** with 2-aminobutanamide. The bromine atom is displaced by the amino group in an S_N2 reaction, followed by cyclization to form the pyrrolidinone ring of Levetiracetam.

Safety, Handling, and Disposal

(R)-2-Bromobutanoic acid is a corrosive substance and requires careful handling.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement
Acute Toxicity, Oral	Harmful if swallowed
Skin Corrosion/Irritation	Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation	Causes serious eye damage

Handling and Storage:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield.
- Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases. The recommended storage temperature is 2-8°C under an inert atmosphere.
- Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Disposal:

- Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the chemical to enter the environment.

Conclusion

(R)-2-Bromobutanoic acid is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development. This guide provides a comprehensive overview to assist researchers and professionals in their work with this valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromobutyric acid - Wikipedia [en.wikipedia.org]
- 2. 2-Bromobutanoic acid | C4H7BrO2 | CID 6655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solved For the following HNMR for 2-bromobutanoic acid, use | Chegg.com [chegg.com]
- 4. 2-Bromobutyric acid(80-58-0) 13C NMR [m.chemicalbook.com]
- 5. 2-Bromobutyric acid(80-58-0) IR Spectrum [chemicalbook.com]
- 6. 2-Bromobutyric acid [webbook.nist.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (R)-2-Bromobutanoic Acid (CAS: 2681-94-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027810#r-2-bromobutanoic-acid-cas-number-2681-94-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com